molecular formula C14H14N4O2 B14609978 1-methyl-9-(2-phenylethyl)-3,9-dihydro-1H-purine-2,6-dione CAS No. 61080-53-3

1-methyl-9-(2-phenylethyl)-3,9-dihydro-1H-purine-2,6-dione

Cat. No.: B14609978
CAS No.: 61080-53-3
M. Wt: 270.29 g/mol
InChI Key: ARMKLVCDLQMLHC-UHFFFAOYSA-N
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Description

1-methyl-9-(2-phenylethyl)-3,9-dihydro-1H-purine-2,6-dione is a compound belonging to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is structurally related to caffeine and theobromine, which are well-known for their stimulant effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-9-(2-phenylethyl)-3,9-dihydro-1H-purine-2,6-dione typically involves the alkylation of a purine derivative. One common method is the reaction of 1-methylxanthine with phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-9-(2-phenylethyl)-3,9-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-methyl-9-(2-phenylethyl)-3,9-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-methyl-9-(2-phenylethyl)-3,9-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, known for its stimulant effects.

    Theobromine: 3,7-dimethylxanthine, found in chocolate and known for its mild stimulant properties.

    Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.

Uniqueness

1-methyl-9-(2-phenylethyl)-3,9-dihydro-1H-purine-2,6-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike caffeine and theobromine, this compound has a phenylethyl group, which can influence its interaction with biological targets and its overall pharmacological profile.

Properties

CAS No.

61080-53-3

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

1-methyl-9-(2-phenylethyl)-3H-purine-2,6-dione

InChI

InChI=1S/C14H14N4O2/c1-17-13(19)11-12(16-14(17)20)18(9-15-11)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,20)

InChI Key

ARMKLVCDLQMLHC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC1=O)N(C=N2)CCC3=CC=CC=C3

Origin of Product

United States

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